Epothilone A
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Overview
Description
Mechanism of Action
Target of Action
Epothilone A, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division . This compound binds to the αβ-tubulin heterodimer subunit of microtubules . This binding site is shared with paclitaxel, another well-known microtubule-targeting agent .
Mode of Action
This compound interacts with its target, the αβ-tubulin heterodimer, by binding to it . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . Furthermore, this compound has been shown to induce tubulin polymerization into microtubules even without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .
Biochemical Pathways
The principal biochemical pathway affected by this compound is the microtubule function . By inhibiting this function, this compound prevents cells from properly dividing . This inhibition of microtubule function is generally attributed to this compound’s suppression of microtubule dynamics .
Pharmacokinetics
It is known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is between 0.2 and 0.6 hours across dose levels .
Result of Action
The primary result of this compound’s action is cytotoxicity and eventually cell apoptosis . By stabilizing microtubules and suppressing their dynamics, this compound causes cell cycle arrest at the G2-M transition phase . This prevents cells from properly dividing, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epothilone A can be synthesized through various methods, including total synthesis and semi-synthesis. One notable synthetic route involves the use of a ring-closing alkyne metathesis reaction catalyzed by a molybdenum complex, followed by a Lindlar reduction to produce the desired product . This method is efficient and stereoselective, making it a popular choice for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the myxobacterium Sorangium cellulosum. due to the slow growth rate and low yield of the bacterium, alternative methods such as using fungal endophytes like Aspergillus niger have been explored . These methods have shown promise in increasing the yield and feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions: Epothilone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various epothilone derivatives with modified functional groups that can exhibit enhanced anticancer activity or improved pharmacokinetic profiles .
Scientific Research Applications
Epothilone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound serves as a valuable lead compound for the development of new synthetic methodologies and the exploration of structure-activity relationships.
Biology: In biological research, this compound is used to study microtubule dynamics and the mechanisms of cell division. Its ability to stabilize microtubules makes it a useful tool for investigating cellular processes.
Medicine: this compound has shown significant potential as an anticancer agent. It is particularly effective against multidrug-resistant cancer cell lines and has been evaluated in clinical trials for the treatment of various cancers, including breast cancer and prostate cancer .
Industry: In the pharmaceutical industry, this compound is used as a template for the development of new anticancer drugs. Its unique structure and mechanism of action have inspired the synthesis of numerous analogs and derivatives with improved therapeutic properties .
Comparison with Similar Compounds
Epothilone B: Another member of the epothilone family with similar biological activity but slightly different chemical structure.
Paclitaxel: A well-known taxane used in cancer treatment, with a similar mechanism of action but more complex structure and solubility issues.
Docetaxel: Another taxane with similar properties to paclitaxel, used in the treatment of various cancers.
Epothilone A’s unique structure and properties make it a valuable compound for scientific research and drug development, offering potential advantages over other similar compounds in the treatment of cancer .
Properties
CAS No. |
152044-53-6 |
---|---|
Molecular Formula |
C26H39NO6S |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20?,21-,22-,24-/m0/s1 |
InChI Key |
HESCAJZNRMSMJG-XOVLCIRJSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |
SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |
Appearance |
Solid powder |
152044-53-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epothilone A; Epothilone-A; EpoA; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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